molecular formula C8H15BF3K B13562287 Potassium (3-(tert-butyl)cyclobutyl)trifluoroborate

Potassium (3-(tert-butyl)cyclobutyl)trifluoroborate

Cat. No.: B13562287
M. Wt: 218.11 g/mol
InChI Key: JZCYFLSFJACXGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-tert-butylcyclobutyl)trifluoroboranuide typically involves the reaction of 3-tert-butylcyclobutylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of potassium (3-tert-butylcyclobutyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-tert-butylcyclobutyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borates, boranes, and various substituted boron compounds .

Scientific Research Applications

Potassium (3-tert-butylcyclobutyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (3-tert-butylcyclobutyl)trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of stable boron-containing products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3-tert-butylcyclobutyl)trifluoroboranuide is unique due to its tert-butylcyclobutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions requiring bulky substituents or specific electronic characteristics .

Properties

Molecular Formula

C8H15BF3K

Molecular Weight

218.11 g/mol

IUPAC Name

potassium;(3-tert-butylcyclobutyl)-trifluoroboranuide

InChI

InChI=1S/C8H15BF3.K/c1-8(2,3)6-4-7(5-6)9(10,11)12;/h6-7H,4-5H2,1-3H3;/q-1;+1

InChI Key

JZCYFLSFJACXGF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(C1)C(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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